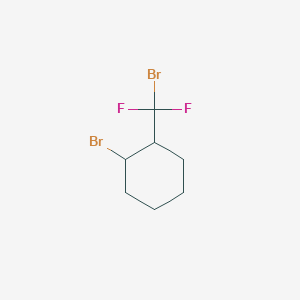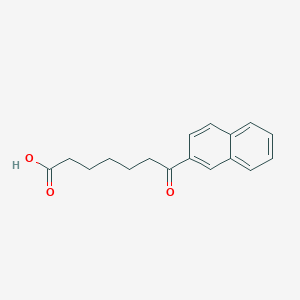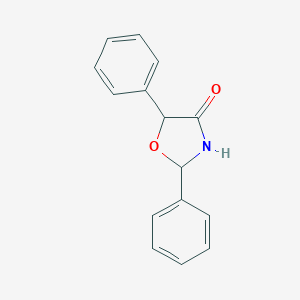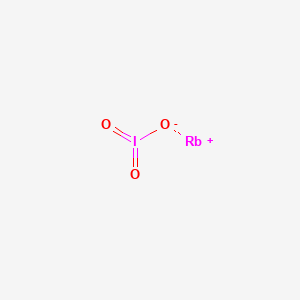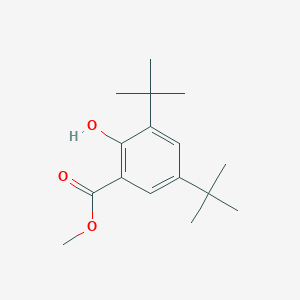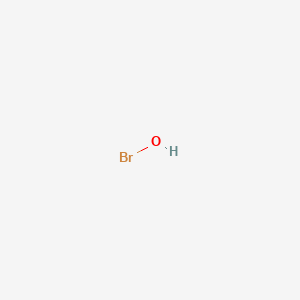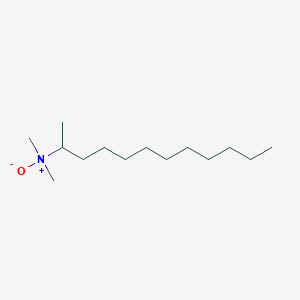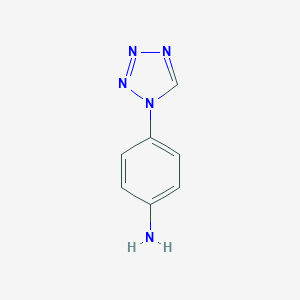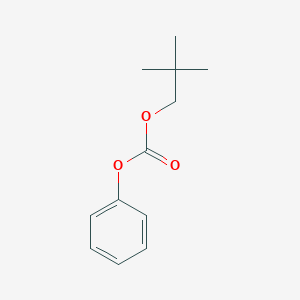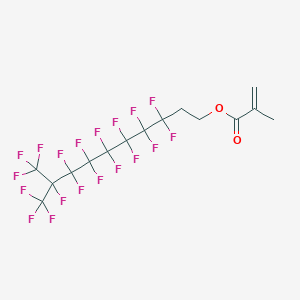
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related perfluorinated methacrylates involves multistep processes, including the preparation of perfluorinated alcohols and their subsequent esterification with methacryloyl chloride. For example, the synthesis of similar compounds involves the reduction of perfluorinated esters to alcohols, which are then converted into methacrylates through acylation reactions (Paleta, Palecek, & Michalek, 2002). These methods highlight the complexity and specificity required in synthesizing highly fluorinated methacrylate esters.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of multiple fluorine atoms, which significantly influence the physical and chemical properties of the molecule. For closely related compounds, X-ray crystallography and NMR spectroscopy have been employed to elucidate their structure, revealing extended all-trans conformations and specific molecular symmetries (De et al., 1999). These techniques are crucial for understanding the detailed molecular architecture of perfluorinated methacrylates.
Chemical Reactions and Properties
Perfluorinated methacrylates undergo various chemical reactions, including polymerization and copolymerization, which are key for their application in creating advanced materials. Anionic polymerization of perfluoroalkyl methacrylates has been demonstrated to produce polymers with narrow molecular weight distributions, indicating controlled polymerization processes (Ishizone, Sugiyama, Sakano, Mori, Hirao, & Nakahama, 1999). These reactions are pivotal for designing materials with specific properties.
Physical Properties Analysis
The physical properties of perfluorinated methacrylates, such as solubility, thermal stability, and surface properties, are significantly influenced by their perfluorinated side chains. Studies on similar compounds reveal that they exhibit low surface energy, high thermal stability, and unique solubility characteristics in organic solvents and supercritical CO2 (Kazaryan et al., 2019). These attributes are essential for applications in coatings, textiles, and other materials where surface properties and stability are crucial.
Aplicaciones Científicas De Investigación
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol : This compound is used in Self-Assembly & Contact Printing . The unique properties of these compounds have also enabled mass spectrometry imaging of tissues where the fluorocarbons act as a Teflon-like coating .
-
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol : This compound is used to differentiate the effect on the work function and surface wetting for silver . Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol : This compound is used in Self-Assembly & Contact Printing . The unique properties of these compounds have also enabled mass spectrometry imaging of tissues where the fluorocarbons act as a Teflon-like coating .
-
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol : This compound is used to differentiate the effect on the work function and surface wetting for silver . Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
-
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol : This compound is used in Self-Assembly & Contact Printing . The unique properties of these compounds have also enabled mass spectrometry imaging of tissues where the fluorocarbons act as a Teflon-like coating .
-
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol : This compound is used to differentiate the effect on the work function and surface wetting for silver . Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
Propiedades
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F19O2/c1-5(2)6(35)36-4-3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPONRIHDUNNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164839 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |
CAS RN |
15166-00-4 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15166-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



